7H-pyrrolo[2,3-d]pyrimidin-5-amine
Description
Contextualization of Pyrrolo[2,3-d]pyrimidine Scaffolds in Chemical Biology and Medicinal Chemistry
The pyrrolo[2,3-d]pyrimidine core is a recurring motif in numerous compounds with significant therapeutic potential, particularly in the realms of oncology and virology. mdpi.comnih.gov This scaffold is a key component in the architecture of various kinase inhibitors and other targeted therapies. nih.govmdpi.com
The journey of pyrrolo[2,3-d]pyrimidines, also known as 7-deazapurines, from chemical curiosities to indispensable tools in drug discovery has been marked by a growing appreciation of their biological significance. nih.govmdpi.com Initially explored as analogs of purines, their distinct chemical characteristics soon became apparent. nih.govnih.gov The replacement of the nitrogen atom at the 7-position of the purine (B94841) core with a carbon atom results in a more electron-rich five-membered ring. nih.gov This modification not only influences the molecule's electronic properties but also provides a new vector for chemical modification at the C7 position, enabling the synthesis of derivatives with enhanced biological activities. nih.gov
The synthesis of pyrrolo[2,3-d]pyrimidine derivatives can be achieved through several strategies. benthamdirect.com One common approach involves the cyclization of a pyrimidine (B1678525) ring onto a pre-existing pyrrole (B145914) ring. benthamdirect.com Conversely, another method entails the construction of the pyrrole ring onto a pyrimidine precursor. benthamdirect.com These synthetic routes have provided chemists with the versatility to create a diverse library of pyrrolo[2,3-d]pyrimidine-based compounds for biological screening.
The structural similarity of pyrrolo[2,3-d]pyrimidines to purines is a key factor driving their extensive investigation. nih.govnih.gov Purines are fundamental components of nucleic acids (DNA and RNA) and play crucial roles in cellular signaling and energy metabolism. researchgate.net The isosteric relationship between the two scaffolds allows pyrrolo[2,3-d]pyrimidine derivatives to mimic natural purines and interact with their biological targets, often with greater affinity or selectivity. nih.govacs.org The primary distinction lies in the replacement of the N7 nitrogen in purines with a CH group in pyrrolo[2,3-d]pyrimidines, which alters the hydrogen bonding potential and electronic distribution of the molecule. nih.govresearchgate.net
Another related heterocyclic system, the pyridopyrimidines, has also been extensively studied, particularly for its anticancer properties. nih.gov While both pyrrolo[2,3-d]pyrimidines and pyridopyrimidines are fused heterocyclic systems with a pyrimidine ring, the nature of the fused ring (a five-membered pyrrole versus a six-membered pyridine) imparts distinct chemical and biological properties. mdpi.comnih.gov
| Feature | Pyrrolo[2,3-d]pyrimidine | Purine | Pyridopyrimidine |
| Core Structure | A pyrimidine ring fused to a pyrrole ring. mdpi.com | A pyrimidine ring fused to an imidazole (B134444) ring. researchgate.net | A pyrimidine ring fused to a pyridine (B92270) ring. nih.gov |
| Key Difference from Purine | Lacks a nitrogen atom at the 7-position (7-deazapurine). nih.govmdpi.com | Contains a nitrogen atom at the 7-position. researchgate.net | N/A |
| Electronic Nature | The five-membered ring is more electron-rich than that of purine. nih.gov | The imidazole ring has a specific electronic distribution. researchgate.net | The pyridine ring has distinct electronic properties. nih.gov |
| Research Focus | Anticancer, antiviral, kinase inhibitors. mdpi.comnih.gov | Fundamental biological roles, enzyme inhibitors. nih.govresearchgate.net | Anticancer agents. nih.gov |
Significance of 7H-pyrrolo[2,3-d]pyrimidin-5-amine as a Core Structure for Research Probes and Precursors
Within the broad class of pyrrolo[2,3-d]pyrimidines, the this compound isomer stands out as a particularly valuable building block. The amino group at the 5-position serves as a versatile handle for further chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR). benthamdirect.com This has made it a favored starting material for the synthesis of libraries of compounds aimed at discovering novel research probes and drug candidates. nih.gov Its utility is demonstrated in the development of inhibitors for a variety of enzymes, including protein kinases. acs.orgnih.gov
Overview of Key Academic Research Areas for this compound Derivatives
The versatility of the this compound scaffold has led to its application in several key areas of academic research. A significant focus has been on the development of kinase inhibitors, given the central role of kinases in cell signaling and the deregulation of their activity in diseases such as cancer. nih.govnih.gov Derivatives of this scaffold have been investigated as inhibitors of Bruton's tyrosine kinase (BTK), Janus kinases (JAKs), and p21-activated kinase 4 (PAK4), among others. nih.govnih.govrsc.org Furthermore, research has extended into the development of antiviral agents, with derivatives showing activity against viruses like the Zika virus. mdpi.com
| Research Area | Target Examples |
| Oncology | Bruton's tyrosine kinase (BTK), Protein Kinase B (Akt), p21-activated kinase 4 (PAK4), Hematopoietic Progenitor Kinase 1 (HPK1) acs.orgnih.govnih.govnih.gov |
| Inflammatory Diseases | Janus Kinase 1 (JAK1) rsc.org |
| Virology | Zika Virus (ZIKV) mdpi.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H6N4 |
|---|---|
Molecular Weight |
134.14 g/mol |
IUPAC Name |
7H-pyrrolo[2,3-d]pyrimidin-5-amine |
InChI |
InChI=1S/C6H6N4/c7-5-2-9-6-4(5)1-8-3-10-6/h1-3H,7H2,(H,8,9,10) |
InChI Key |
LHTMTQUXKMJECX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=CN=CN=C2N1)N |
Origin of Product |
United States |
Synthetic Methodologies for 7h Pyrrolo 2,3 D Pyrimidin 5 Amine and Its Analogs
Retrosynthetic Analysis of the 7H-pyrrolo[2,3-d]pyrimidin-5-amine Core Structure
A retrosynthetic analysis of the this compound core structure reveals several potential disconnection points, offering a strategic roadmap for its synthesis. The primary disconnections can be envisioned at the junction of the pyrrole (B145914) and pyrimidine (B1678525) rings, or by targeting the C-N bond of the amine functionality.
One logical approach involves the disconnection of the pyrrole ring from a pre-existing pyrimidine core. This strategy would typically start with a functionalized pyrimidine, such as a 4,6-diaminopyrimidine (B116622) or a 4-amino-6-chloropyrimidine (B18116) derivative. The subsequent annulation of the pyrrole ring would then lead to the desired bicyclic scaffold.
Alternatively, a disconnection that breaks down the pyrimidine ring while keeping the pyrrole intact is also a viable strategy. This would necessitate a starting material of a substituted pyrrole, such as a 2-amino-3-cyanopyrrole, which can then undergo cyclization with a suitable one-carbon synthon to construct the pyrimidine ring.
Finally, the C5-amine group can be considered a key functional group for introduction in the later stages of the synthesis. This approach would involve the synthesis of a 5-halo-7H-pyrrolo[2,3-d]pyrimidine intermediate, which can then be converted to the desired 5-amino derivative through a nucleophilic aromatic substitution or a transition metal-catalyzed amination reaction.
Established Synthetic Routes to this compound and Related Isomers
The synthesis of the 7H-pyrrolo[2,3-d]pyrimidine scaffold has been achieved through various established routes, often starting from readily available pyrimidine or pyrrole precursors. nih.govtandfonline.comcore.ac.ukmdpi.comgoogle.com A common strategy involves the construction of the pyrrole ring onto a pre-functionalized pyrimidine. For instance, the synthesis can commence with a substituted 4-chloropyrimidine (B154816) derivative, which serves as a versatile intermediate for subsequent transformations. core.ac.uk
A notable route begins with 6-chloro-7-deazapurine, which can be subjected to a series of reactions to introduce the desired functionalities. nih.gov For example, treatment with benzocaine (B179285) in refluxing ethanol (B145695) can yield an ester intermediate, which can be further converted to a hydrazide. This hydrazide can then be reacted with various aldehydes to produce a range of 7H-pyrrolo[2,3-d]pyrimidine derivatives. nih.gov
The formation of the fused pyrrole ring is a critical step in the synthesis of 7H-pyrrolo[2,3-d]pyrimidines. Several cyclization strategies have been developed to achieve this transformation efficiently.
One effective method involves a domino C-N coupling/hydroamination reaction. nih.govbeilstein-journals.org This approach typically starts with an alkynylated uracil (B121893) derivative, which is then reacted with an aniline (B41778) in the presence of a palladium catalyst and a suitable ligand. nih.govbeilstein-journals.org The reaction proceeds through a Sonogashira coupling followed by an intramolecular cyclization to afford the pyrrolo[3,2-d]pyrimidine-2,4(3H)-dione core. nih.govbeilstein-journals.org
Another strategy employs a Knoevenagel condensation followed by a copper-mediated 1,4-conjugate addition of a vinyl magnesium bromide to set up an acyclic precursor. tandfonline.com Subsequent guanidine (B92328) cyclization and further transformations lead to the formation of the pyrrolo[2,3-d]pyrimidine ring system. tandfonline.com
Furthermore, the cyclocondensation of 2-amino-1H-pyrrole-3-carboxamides with triethyl orthoesters under solvent- and catalyst-free conditions provides a straightforward route to 3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-ones. researchgate.net
The introduction of an amine group at the C-5 position of the 7H-pyrrolo[2,3-d]pyrimidine core is a key step in the synthesis of the target molecule. While direct amination at C-5 can be challenging, several indirect strategies have been employed.
A common approach involves the synthesis of a 5-halo-7H-pyrrolo[2,3-d]pyrimidine intermediate, which can then undergo nucleophilic aromatic substitution with an appropriate amine source. For instance, iodination at the C-5 position can be achieved using N-iodosuccinimide (NIS). nih.gov The resulting 5-iodo derivative can then be subjected to a Suzuki-Miyaura coupling reaction to introduce aryl or other substituents. nih.gov While this method is often used for C-C bond formation, modifications can allow for C-N bond formation.
Alternatively, palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, have proven effective for the introduction of amine functionalities onto heterocyclic cores. nih.gov This reaction would involve the coupling of a 5-halo-7H-pyrrolo[2,3-d]pyrimidine with an amine in the presence of a palladium catalyst and a suitable ligand.
Nucleophilic substitution reactions are fundamental to the synthesis and functionalization of the pyrrolo[2,3-d]pyrimidine scaffold. nih.govscielo.org.mxacs.orgnih.gov The presence of a halogen atom, typically chlorine, at the C4-position of the pyrimidine ring renders it susceptible to displacement by a variety of nucleophiles.
For example, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is a versatile intermediate that readily reacts with amines to afford 4-amino-7H-pyrrolo[2,3-d]pyrimidine derivatives. nih.gov This reaction is often carried out by heating the chloro derivative with the desired amine in a suitable solvent, sometimes in the presence of a base to neutralize the liberated HCl. This strategy has been widely used to synthesize a diverse library of C4-substituted pyrrolo[2,3-d]pyrimidines with various biological activities. nih.gov
Similarly, N-7 substituents can be introduced via nucleophilic substitution on a suitable precursor. nih.gov For instance, treatment of 7H-pyrrolo[2,3-d]pyrimidin-4-amine with an alkyl bromide or tosylate under basic conditions can lead to the desired N-7 alkylated product. nih.gov
Modern and Green Chemistry Approaches in 7H-pyrrolo[2,3-d]amine Synthesis
In recent years, there has been a growing emphasis on the development of more sustainable and environmentally friendly synthetic methods. In the context of 7H-pyrrolo[2,3-d]pyrimidine synthesis, this has led to the exploration of modern techniques that minimize waste, reduce reaction times, and utilize greener solvents. google.com
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. derpharmachemica.com The application of microwave irradiation in the synthesis of pyrrolo[2,3-d]pyrimidine derivatives has been shown to significantly reduce reaction times and improve yields compared to conventional heating methods. derpharmachemica.com
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from three or more starting materials in a single step. scielo.org.mxresearchgate.net This approach aligns with the principles of green chemistry by maximizing atom economy and reducing the number of synthetic steps and purification procedures. researchgate.net
A notable example is the one-pot, three-component synthesis of polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives. scielo.org.mxresearchgate.net This reaction typically involves the condensation of an arylglyoxal, a 6-aminouracil (B15529) derivative, and a barbituric acid derivative. scielo.org.mxresearchgate.net The reaction is often catalyzed by a phase-transfer catalyst such as tetra-n-butylammonium bromide (TBAB) in a green solvent like ethanol. scielo.org.mxresearchgate.net This method offers several advantages, including high yields, short reaction times, and simple work-up procedures. scielo.org.mxresearchgate.net
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Solvent | Yield (%) | Reference |
| Arylglyoxals | 6-Amino-1,3-dimethyluracil | Barbituric acid derivatives | TBAB | Ethanol | 73-95 | scielo.org.mxresearchgate.net |
| Phenyl glyoxal (B1671930) monohydrate | N,N-dimethyl 5-amino uracil | 1,3-Diketones | Acetic Acid | Water | 80-90 | derpharmachemica.com |
Catalytic Methods (e.g., Cu-catalyzed couplings) in Pyrrolo[2,3-d]pyrimidine Synthesis
The synthesis of the pyrrolo[2,3-d]pyrimidine scaffold, a core structure in many biologically active compounds, has been significantly advanced through the use of catalytic methods. Among these, copper-catalyzed coupling reactions have emerged as a prominent strategy, offering a more economical and environmentally benign alternative to traditional palladium-catalyzed methods. tandfonline.comtandfonline.comresearchgate.net
Researchers have developed efficient Cu-catalyzed methods for synthesizing pyrrolo[2,3-d]pyrimidine derivatives. tandfonline.comfigshare.com One notable approach involves the coupling of substituted 5-bromopyrimidin-4-amines with terminal alkynes. researchgate.net This methodology provides a one-pot protocol for generating a variety of pyrrolo[2,3-d]pyrimidines in moderate to excellent yields. researchgate.net The use of a Cu/6-methylpicolinic acid catalytic system has been specifically highlighted for its effectiveness, practicability, and cost-efficiency. tandfonline.comresearchgate.net
A key advantage of copper catalysis is its lower cost and toxicity compared to palladium, which is often essential in methods like the Sonogashira reaction. researchgate.net These Cu-catalyzed reactions typically proceed under mild conditions and exhibit a broad substrate scope. researchgate.net For instance, the synthesis of 2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide, a key intermediate, has been successfully achieved using a copper-catalyzed Sonogashira reaction/cyclization sequence. researchgate.net This process demonstrates the utility of copper catalysis in constructing complex heterocyclic systems efficiently. tandfonline.comresearchgate.net
Ultrasonic Wave-Assisted Synthesis of Pyrrolo[2,3-d]pyrimidin-4-amine Derivatives
Ultrasonic irradiation has been recognized as an effective technique for accelerating organic reactions, and its application has been extended to the synthesis of pyrrolo[2,3-d]pyrimidine derivatives. This method offers advantages such as shorter reaction times, milder conditions, and often improved yields compared to conventional heating methods.
The synthesis of 7H-pyrrolo[2,3-d]pyrimidin-4-amine (PPA) derivatives has been successfully accomplished using ultrasonic waves. ijsred.com In this approach, intermediates are reacted with substituted fluorobenzaldehydes to yield the target PPA derivatives. ijsred.com The structures of the resulting compounds are typically confirmed through various spectroscopic methods, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), and elemental analysis. ijsred.com The use of ultrasound facilitates the condensation reaction, leading to the formation of the desired products. While the provided literature focuses on the 4-amine isomer, the principles of ultrasonic-assisted synthesis can be broadly applied to the synthesis of other isomers and related heterocyclic systems. For example, the synthesis of pyrazolo[3,4-d]pyrimidin-4-ol derivatives tethered with 1,2,3-triazoles has also been achieved through an ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction, demonstrating the versatility of this technique in synthesizing complex heterocyclic molecules with good yields. rjbc.ru
Synthesis of Specific this compound Derivatives and Intermediates
The synthesis of specifically substituted pyrrolo[2,3-d]pyrimidine derivatives often requires multi-step sequences involving the construction of key intermediates. The following examples illustrate the synthetic strategies employed to access various analogs of the core scaffold.
One crucial intermediate, 2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide , has been synthesized via multiple routes. tandfonline.com A common starting material is 5-bromo-2,4-dichloropyrimidine. tandfonline.comresearchgate.net The synthesis involves an initial selective N-alkylation with cyclopentylamine, followed by a Sonogashira coupling with an alkyne like 3,3-diethoxy-propyne. tandfonline.com Subsequent cyclization, hydrolysis of the acetal (B89532) to an aldehyde, oxidation to a carboxylic acid, and finally amidation yields the target intermediate. tandfonline.comresearchgate.net A more streamlined, "green" approach utilizes a Cu-catalyzed Sonogashira reaction and cyclization. tandfonline.comresearchgate.net
| Step | Starting Material | Reagents | Product | Overall Yield |
|---|---|---|---|---|
| 1 | 5-bromo-2,4-dichloropyrimidine | cyclopentylamine, DIEA, EtOH | 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine | Route 1: 42% Route 2: 31% tandfonline.com |
| 2 | Product from Step 1 | 3,3-diethoxy-propyne, CuI, PdCl₂(PPh₃)₂, Et₃N, DMF (Besong method) OR Cu/6-methylpicolinic acid (Wang et al. method) | 2-chloro-7-cyclopentyl-6-(diethoxymethyl)-7H-pyrrolo[2,3-d]pyrimidine | |
| 3 | Product from Step 2 | TBAF, THF (Besong method) OR HCl (Wang et al. method) | Intermediate Aldehyde | |
| 4 | Product from Step 3 | HCl concn, dioxane | 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde | |
| 5 | Product from Step 4 | Oxone, DMF | 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid | |
| 6 | Product from Step 5 | HBTU, DIEA, dimethylamine, DMF OR SOCl₂, dimethylamine | 2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide |
Another class of derivatives, halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides , are synthesized in a three-step process. nih.gov The synthesis starts with the reaction of 6-chloro-7-deazapurine (4-chloro-7H-pyrrolo[2,3-d]pyrimidine) with benzocaine to form an ester intermediate. nih.gov This ester is then converted to a hydrazide by reacting with hydrazine (B178648) hydrate (B1144303). nih.gov In the final step, the hydrazide is condensed with various halogen-substituted benzaldehydes to produce the target compounds in high yields. nih.gov
| Step | Starting Material | Reagents | Product |
|---|---|---|---|
| 1 | 6-chloro-7-deazapurine (1) | Benzocaine (2), absolute ethanol | Ethyl 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzoate (3) |
| 2 | Ester (3) | Hydrazine hydrate (80% in H₂O) | Hydrazide (4) |
| 3 | Hydrazide (4) | Halogen substituted aldehydes, absolute ethanol, glacial acetic acid | (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide derivatives (5a-m) |
The synthesis of N-[5-Iodo-7-benzylsubstituted-4-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl]-2,2-dimethyl propanamide derivatives utilizes microwave-assisted, copper-catalyzed C-S bond formation. nih.gov This method involves the substitution of a 5-iodo group on the pyrrolo[2,3-d]pyrimidine core with an appropriate thiol under ligand-free, microwave-irradiated conditions. nih.gov This approach has been shown to reduce reaction times significantly. nih.gov
Chemical Reactivity and Derivatization Strategies for 7h Pyrrolo 2,3 D Pyrimidin 5 Amine
Functionalization at the Pyrrole (B145914) Nitrogen (N-7) of 7H-pyrrolo[2,3-d]pyrimidin-5-amine
The nitrogen at position 7 of the pyrrole ring is a common site for functionalization, which can significantly influence the molecule's properties. Alkylation and arylation at this position are frequently employed strategies.
Alkylation of the N-7 position is often achieved under basic conditions using various alkylating agents. For instance, the reaction of 4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine with ethyl 3-bromopropionate using a phase transfer catalyst like tetrabutylammonium (B224687) hydrogensulfate leads to the selective alkylation at N-7. mdpi.com This strategy introduces a propanoic acid ester side chain, which can be further modified.
Another example involves the introduction of a benzyl (B1604629) group. The N-7 position can be functionalized with substituted benzyl groups, such as a 2-nitrobenzyl group, which can later be chemically modified. scienceopen.com The choice of the substituent on the benzyl ring can be critical for the biological activity of the final compound. scienceopen.com
Protecting groups are also commonly introduced at the N-7 position to prevent unwanted side reactions during the synthesis of complex molecules. These protecting groups can be removed at a later stage of the synthesis.
| Reagent/Condition | Position of Functionalization | Type of Reaction | Reference |
| Ethyl 3-bromopropionate, Tetrabutylammonium hydrogensulfate | N-7 | Alkylation | mdpi.com |
| Substituted benzyl halides | N-7 | Alkylation | scienceopen.com |
Regioselective Modifications of the Pyrimidine (B1678525) Ring of this compound
The pyrimidine ring of the 7H-pyrrolo[2,3-d]pyrimidine core offers several positions for chemical modification, with C-4 being the most reactive site for nucleophilic substitution.
The C-4 position of the pyrimidine ring is highly susceptible to nucleophilic substitution, especially when a good leaving group like a halogen is present. The synthesis of many 7H-pyrrolo[2,3-d]pyrimidine derivatives starts from a 4-chloro precursor.
For example, 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine can be selectively reacted with amines. google.com The greater reactivity of the chlorine atom at C-4 allows for its selective displacement, leaving the C-2 chloro group intact for further modifications. The reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidines with various amines, often in the presence of a base and at elevated temperatures, is a common method to introduce diverse substituents at the C-4 position. scienceopen.comgoogle.comnih.gov
The displacement of the 4-chloro substituent by an amino group can be achieved using aqueous ammonia, often under high temperature and pressure in an autoclave, to yield the corresponding 4-amino derivative. mdpi.com This transformation is a key step in the synthesis of many biologically active compounds.
| Starting Material | Reagent | Position of Reaction | Product Type | Reference |
| 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine | Amines | C-4 | 4-amino-2-chloro-7H-pyrrolo[2,3-d]pyrimidine | google.com |
| 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | Amines | C-4 | 4-amino-7H-pyrrolo[2,3-d]pyrimidine derivatives | scienceopen.comnih.gov |
| 4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine | Aqueous ammonia | C-4 | 4-amino-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine | mdpi.com |
While C-4 is the most reactive site, modifications at the C-2 and C-6 positions are also possible, although they often require specific strategies. The C-2 position can be functionalized, for instance, by starting with a 2-substituted precursor like 4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine. mdpi.com
The C-6 position is generally less reactive towards nucleophilic attack. However, electrophilic substitution can occur at the C-5 and C-6 positions of the pyrrole ring.
Chemical Transformations of the C-5 Amine Group in this compound
The exocyclic amine at the C-5 position provides a versatile handle for a variety of chemical transformations, allowing for the introduction of a wide range of functional groups.
The C-5 amino group can readily undergo acylation with acyl chlorides or anhydrides to form the corresponding amides. This reaction is often used to introduce various substituents, which can modulate the biological activity of the molecule.
Alkylation of the C-5 amine can be achieved using alkyl halides. This reaction introduces alkyl groups onto the nitrogen atom, which can influence the steric and electronic properties of the molecule.
Arylation of the C-5 amine can be accomplished through methods like the Buchwald-Hartwig coupling, which allows for the formation of a carbon-nitrogen bond between the amine and an aryl halide.
The C-5 amino group can react with aldehydes and ketones to form imino derivatives, also known as Schiff bases. mdpi.com This condensation reaction is typically carried out under conditions that facilitate the removal of water.
Furthermore, the amino group can be transformed into a hydrazone. For instance, a multi-step synthesis can lead to the formation of (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides. nih.gov This involves the reaction of a hydrazide intermediate with a substituted benzaldehyde (B42025). nih.gov These transformations are valuable for creating diverse libraries of compounds for biological screening. mdpi.comnih.gov
| Reaction Type | Reagent | Functional Group Formed | Reference |
| Imination | Aldehydes/Ketones | Imine (Schiff Base) | mdpi.com |
| Hydrazone formation | Hydrazide + Benzaldehyde | Benzylidenehydrazide | nih.gov |
Structure Activity Relationship Sar Studies of 7h Pyrrolo 2,3 D Pyrimidin 5 Amine Derivatives
Elucidation of Key Structural Motifs and Pharmacophores in 7H-pyrrolo[2,3-d]pyrimidin-based Compounds
The pyrrolo[2,3-d]pyrimidine core is a critical pharmacophore, largely due to its role as a bioisosteric replacement for the purine (B94841) ring system found in natural ligands like ATP. nih.govsnv63.rumdpi.com This mimicry allows these compounds to effectively compete with ATP for binding to the active sites of various enzymes, particularly kinases. nih.govsnv63.rumdpi.com
Key pharmacophoric features of 7H-pyrrolo[2,3-d]pyrimidine-based compounds generally include:
The Pyrrolo[2,3-d]pyrimidine Nucleus: This bicyclic system is fundamental for activity, often engaging in crucial hydrogen bonding interactions with the hinge region of kinase active sites. mdpi.comnih.gov The nitrogen atoms at positions 1 and 3, and the amino group at position 4 are often involved in these interactions.
Substituents at the C4- and C5-positions: Modifications at these positions are critical for modulating potency and selectivity. Bulky and lipophilic groups at the C5-position can occupy hydrophobic pockets within the enzyme's active site, enhancing binding affinity. nih.gov
The N7-position: The substituent at this position can influence the compound's physicochemical properties and can be tailored to interact with specific regions of the target protein, thereby affecting selectivity and potency. nih.gov
The strategic incorporation of halogen atoms into the scaffold has been shown to enhance potency, selectivity, and pharmacological properties by influencing the binding affinity of the inhibitor to its target kinase. nih.gov
Impact of Substituent Variations on the Biological Activities of 7H-pyrrolo[2,3-d]pyrimidin-5-amine Analogs
The biological activity of this compound analogs can be finely tuned by altering the substituents at various positions on the core scaffold.
The N-7 position of the pyrrolo[2,3-d]pyrimidine ring plays a significant role in modulating the biological activity and selectivity of its derivatives. Both hydrophobic and hydrophilic groups can be accommodated at this position due to the presence of an additional hydrophobic pocket near the carbohydrate-binding region in some kinases. nih.gov For instance, in studies targeting P. falciparum Calcium-Dependent Protein Kinase 4 (PfCDPK4), compounds with a cyclopropylmethyl substituent at N-7 showed comparable docking scores to those with 4-piperidinyl groups, indicating that diverse functionalities can be tolerated and can contribute to binding. nih.gov
In the context of antiviral activity against Zika virus (ZIKV), modifications at the N-7 position of the 7H-pyrrolo[2,3-d]pyrimidine scaffold have been explored. mdpi.com The nature of the substituent at this position can significantly impact the antiviral potency of the resulting analogs. mdpi.com
Furthermore, in the development of inhibitors for Protein Kinase B (PKB/Akt), while the primary focus was on other positions, the N-7 position remains a key site for potential modification to optimize properties. nih.govacs.org
Modifications at the C-4 and C-5 positions of the 7H-pyrrolo[2,3-d]pyrimidine core are crucial in determining the biological potency of its derivatives.
For inhibitors of P. falciparum Calcium-Dependent Protein Kinase 4 (PfCDPK4), the C-5 position is particularly important for achieving selectivity. Bulky aromatic groups at this position can bind to a hydrophobic pocket adjacent to the smaller gatekeeper residue of PfCDPK4, a feature that distinguishes it from many human kinases. nih.gov For example, naphthyl substituents at C-5 were found to fill this hydrophobic pocket more effectively than phenyl substituents. nih.gov Specific substitutions, such as a 3,4-dimethoxyphenyl group, can form additional hydrogen bonds, while a 2-methoxyphenyl group can engage in π-stacking interactions. nih.gov
In the development of Protein Kinase B (PKB) inhibitors, variations at the C-4 position, specifically on a piperidine (B6355638) ring attached at this position, significantly influenced both potency and selectivity. nih.govacs.org For instance, changing the substitution pattern on a benzyl (B1604629) group attached to the 4-position of the piperidine ring led to significant changes in activity. While a 4-chloro substituent provided good potency, moving it to the 3-position reduced both affinity and selectivity. nih.govacs.org Interestingly, a 2-chlorobenzyl analog recovered selectivity. nih.govacs.org Combining 2- and 4-chloro substituents resulted in a notable increase in selectivity for PKB over the closely related PKA. nih.govacs.org
The table below summarizes the inhibitory activity of some C-4 substituted 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines against PKBβ and PKA. nih.gov
| Compound | Rn | PKBβ IC50 (nM) | PKA IC50 (nM) | Selectivity (PKA/PKB) |
| 2 | 4-Cl | 6.0 | 168 | 28 |
| 3 | 3-Cl | 46 | 280 | 6 |
| 4 | 2-Cl | 44 | 2150 | 49 |
| 12 | 2,4-diCl | 7.0 | >1000 | >143 |
| 18 | 2-naphthyl | 7.0 | 490 | 70 |
Data sourced from a study on PKB inhibitors. nih.gov
The nature of linkers and spacers in molecules containing two pyrrolo[2,3-d]pyrimidine units, known as bis-pyrrolo[2,3-d]pyrimidines, has a profound impact on their structure-activity relationships. Studies on the antiproliferative activity of these compounds have shown that the linker's composition significantly influences their efficacy. mdpi.com
In a series of symmetrical bis-pyrrolo[2,3-d]pyrimidines, it was observed that compounds with aliphatic linkers generally exhibited moderate to no antitumor activity. mdpi.com In contrast, the introduction of a more rigid and aromatic 4,4'-bis(oxymethylene)biphenyl linker led to a notable enhancement in the inhibition of tumor cell growth. mdpi.com This suggests that the rigidity and potential for π-π interactions provided by the aromatic linker are beneficial for activity.
Quantitative Structure-Activity Relationship (QSAR) Modeling for 7H-pyrrolo[2,3-d]pyrimidin-based Systems
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.orgyoutube.com This approach is valuable in the drug discovery process for predicting the activity of new compounds, optimizing lead structures, and understanding the mechanism of action. nih.gov
For 7H-pyrrolo[2,3-d]pyrimidine derivatives, QSAR studies have been employed to guide the design of potent and selective inhibitors for various targets. nih.goveurekaselect.com For example, QSAR models have been developed for 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as Bruton's tyrosine kinase (BTK) inhibitors for the potential treatment of rheumatoid arthritis. nih.goveurekaselect.comresearchgate.net These models help in identifying key structural features that correlate with inhibitory activity. nih.goveurekaselect.com
The general workflow of a QSAR study involves:
Data Set Preparation: A series of compounds with known biological activities is selected. nih.gov
Descriptor Calculation: Various molecular descriptors (e.g., physicochemical, topological, electronic) are calculated for each compound. youtube.com
Model Development: Statistical methods are used to build a mathematical model that correlates the descriptors with the biological activity. nih.gov
Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques. nih.gov
QSAR models can be 2D-QSAR, which considers the 2D structure of the molecules, or 3D-QSAR, which takes into account the 3D conformation of the molecules and their interaction with the target. youtube.comnih.gov For 7H-pyrrolo[2,3-d]pyrimidine-based systems, these models provide valuable insights into the structural requirements for optimal biological activity, thereby streamlining the drug design process. nih.goveurekaselect.com
Conformational Analysis and its Relevance to SAR
Conformational analysis, the study of the different spatial arrangements of atoms in a molecule, is crucial for understanding the structure-activity relationship of this compound derivatives. The specific three-dimensional conformation that a molecule adopts is often the one that binds to its biological target.
In the context of kinase inhibition, the conformation of the pyrrolo[2,3-d]pyrimidine scaffold and its substituents determines how well the molecule fits into the ATP-binding pocket of the enzyme. nih.gov For instance, the orientation of substituents at the C-5 position can influence interactions with hydrophobic pockets and specific amino acid residues. nih.gov A 3,4-dimethoxyphenyl group at C-5, for example, can adopt a conformation that allows for an additional hydrogen bond with an aspartate residue in the active site of PfCDPK4. nih.gov
Furthermore, the flexibility or rigidity of linkers and side chains plays a critical role. In the case of PKB inhibitors, the conformation of the piperidine ring and the attached benzyl group relative to the pyrrolo[2,3-d]pyrimidine core is believed to be a key determinant of selectivity over PKA. nih.gov X-ray crystallography studies have shown that in PKB, the chlorobenzyl group binds within a lipophilic pocket, while in PKA, a single amino acid difference forces the ligand into a different conformation, directing the lipophilic group into a less favorable, solvent-exposed region. nih.gov This highlights how subtle changes in protein structure can favor different ligand conformations, leading to selectivity.
Biochemical and Cellular Investigations of 7h Pyrrolo 2,3 D Pyrimidin 5 Amine Derivatives
Target Identification and Engagement Studies for 7H-pyrrolo[2,3-d]pyrimidin-5-amine in Biological Systems
Enzyme Inhibition and Activation Profiling (e.g., Kinases, JAK, PKB, LRRK2, FtsZ, FGFR, BTK, RIPK1, FLT3, HCK)
Derivatives of 7H-pyrrolo[2,3-d]pyrimidine have been extensively studied as inhibitors of a wide range of protein kinases, which are pivotal in cellular signaling pathways. nih.gov The core structure of these derivatives allows for strategic modifications that enhance their potency and selectivity against specific kinases, making them promising candidates for targeted therapies. nih.gov
A series of halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides demonstrated significant inhibitory activity against multiple kinases. One notable compound from this series, compound 5k, was identified as a potent inhibitor of Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (Her2), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Cyclin-Dependent Kinase 2 (CDK2), with IC50 values comparable to the established kinase inhibitor sunitinib. nih.gov
Another class of derivatives, 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides, has been developed as potent and selective inhibitors of Protein Kinase B (PKB), also known as Akt. nih.gov These compounds function as ATP-competitive inhibitors and exhibit significant selectivity for PKB over the closely related Protein Kinase A (PKA). nih.gov For instance, certain derivatives showed up to 150-fold selectivity for PKB inhibition. nih.gov
Furthermore, 7H-pyrrolo[2,3-d]pyrimidine derivatives have been designed as potent and reversible inhibitors of Bruton's Tyrosine Kinase (BTK), a key enzyme in B-cell signaling. nih.govnih.gov One such derivative, compound 28a, exhibited an IC50 of 3.0 nM against the BTK enzyme. nih.gov
The inhibitory potential of these compounds extends to p21-activated kinase 4 (PAK4), where they act as competitive inhibitors. nih.govmdpi.com Molecular dynamics simulations have shown that these inhibitors interact strongly with the hinge region and other key residues within the kinase's active site. nih.gov Additionally, derivatives have been developed as inhibitors of Focal Adhesion Kinase (FAK) and CDK9/CyclinT. dntb.gov.uamedchemexpress.com
| Compound Class | Target Enzyme(s) | Key Findings | Reference |
|---|---|---|---|
| Halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides | EGFR, Her2, VEGFR2, CDK2 | Compound 5k showed IC50 values ranging from 40 to 204 nM against these kinases. | nih.gov |
| 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides | PKB (Akt) | Potent, ATP-competitive inhibitors with up to 150-fold selectivity over PKA. | nih.gov |
| 7H-pyrrolo[2,3-d]pyrimidine derivatives | BTK | Compound 28a exhibited an IC50 of 3.0 nM. | nih.gov |
| 7H-pyrrolo[2,3-d]pyrimidine derivatives | PAK4 | Act as competitive inhibitors, with inhibitory capacity influenced by substituents. | nih.govmdpi.com |
| 7H-pyrrolo[2,3-d]pyrimidine derivatives with dimethylphosphine (B1204785) oxide moiety | FAK | Potent enzymatic inhibition with IC50 values in the nanomolar range. | medchemexpress.com |
| 7H-pyrrolo[2,3-d]pyrimidine derivatives | CDK9/CyclinT | Identified as novel inhibitors. | dntb.gov.ua |
Interaction with Nucleic Acids and Nucleotide Analog Mimicry
The 7H-pyrrolo[2,3-d]pyrimidine core is a 7-deazapurine, making it a structural analog of purine (B94841) nucleobases. mdpi.com This inherent similarity allows derivatives of this compound to function as nucleotide mimics. By imitating natural nucleosides, these compounds can be incorporated into DNA and RNA, thereby disrupting their normal synthesis and function. medchemexpress.com This mechanism of action can lead to the inhibition of viral replication and the suppression of cancer cell growth. medchemexpress.com For example, 7-(2-Deoxy-β-D-erythro-pentofuranosyl)-5-fluoro-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a pyrimidine (B1678525) nucleoside analog with a wide range of biochemical activities, including the inhibition of DNA and RNA synthesis. medchemexpress.com
Receptor Binding Assays
Receptor binding assays for this compound derivatives are integral to determining their inhibitory potency and selectivity. These assays typically quantify the concentration of the compound required to inhibit 50% of the target enzyme's activity (IC50). For instance, in the study of PAK4 inhibitors, the varying inhibitory capacities of different derivatives were directly linked to their binding modes within the enzyme's active site. nih.gov The terminal amino group of one inhibitor, 5n, was found to enhance hydrogen bonding and electrostatic interactions with surrounding residues, resulting in stronger inhibition. nih.gov Similarly, the development of BTK inhibitors involved evaluating their potency against the BTK enzyme, with compound 28a showing a remarkably low IC50 value of 3.0 nM. nih.gov
Elucidation of Molecular Mechanisms of Action (Non-Clinical)
Impact on Intracellular Signaling Pathways (e.g., JAK-STAT, PI3K)
Derivatives of this compound have been shown to modulate key intracellular signaling pathways implicated in cell growth and survival. The phosphatidylinositol-3 kinase (PI3K) pathway, which is frequently dysregulated in cancer, is a primary target. nih.gov Compounds such as 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides act as potent inhibitors of PKB/Akt, a critical downstream component of the PI3K signaling pathway. nih.gov By inhibiting PKB, these compounds can effectively block the pro-survival signals that contribute to tumor growth. nih.gov
The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is another important target. Certain 7H-pyrrolo[2,3-d]pyrimidine derivatives have been investigated as inhibitors of JAK3, indicating their potential as immunosuppressive agents.
Effects on Cellular Processes (e.g., Cell Cycle Progression, Apoptosis Induction)
A significant mechanism through which this compound derivatives exert their anticancer effects is by inducing apoptosis (programmed cell death) and causing cell cycle arrest. nih.govnih.gov
One study on halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides found that a lead compound, 5k, induced apoptosis in HepG2 cancer cells. nih.gov This was accompanied by an upregulation of the pro-apoptotic protein Bax and the executioner caspase-3, along with a downregulation of the anti-apoptotic protein Bcl-2. nih.gov Flow cytometry analysis confirmed an increase in both apoptotic and necrotic cell populations following treatment with compound 5k. nih.gov
Similarly, other pyrido[2,3-d]pyrimidin-4(3H)-one derivatives have been shown to induce apoptosis and arrest the cell cycle at the pre-G1 phase in cancer cells. nih.gov One such compound led to a significant increase in the levels of caspase-3, a key executioner of apoptosis. nih.gov The ability of these compounds to inhibit kinases like PKB/Akt also contributes to their pro-apoptotic effects, as PKB is a known promoter of cell survival. nih.gov
| Compound Class/Derivative | Cellular Process Affected | Key Findings | Reference |
|---|---|---|---|
| Halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides (e.g., compound 5k) | Apoptosis Induction | Increased levels of pro-apoptotic proteins (Bax, caspase-3) and decreased levels of anti-apoptotic protein (Bcl-2) in HepG2 cells. | nih.gov |
| Pyrido[2,3-d]pyrimidin-4(3H)-one derivatives | Apoptosis Induction and Cell Cycle Arrest | Induced apoptosis and arrested the cell cycle at the pre-G1 phase in PC-3 cells, with a significant increase in caspase-3 levels. | nih.gov |
| 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides | Inhibition of Cell Proliferation | Inhibition of PKB/Akt signaling leads to reduced cell proliferation and survival. | nih.gov |
Cell-Based Assays and Phenotypic Screening (In Vitro)
The versatility of the 7H-pyrrolo[2,3-d]pyrimidine scaffold allows for a wide range of chemical modifications, resulting in derivatives with diverse biological activities. researchgate.net In vitro cell-based assays are fundamental in screening these compounds and identifying promising candidates for further development. These assays involve treating various cell lines with the synthesized compounds to evaluate their effects on cell viability, proliferation, and other phenotypic changes.
In Vitro Efficacy Studies in Various Cell Lines (e.g., Cancer, Bacterial)
Derivatives of the 7H-pyrrolo[2,3-d]pyrimidine core have demonstrated significant cytotoxic effects against a multitude of human cancer cell lines. Researchers have synthesized and tested numerous analogues, revealing potent activity and providing crucial structure-activity relationship (SAR) insights.
Halogenated ‘(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides’ showed promising cytotoxic effects against four different cancer cell lines, with IC50 values ranging from 29 to 59 µM. nih.gov Specifically, compound 5k from this series was identified as a potent multi-targeted inhibitor of several kinases, including EGFR, Her2, VEGFR2, and CDK2. nih.gov
Another study focused on novel tricyclic pyrrolo[2,3-d]pyrimidine derivatives, which were evaluated for their activity against breast (MCF-7), cervical (HeLa), and colon (HT-29) cancer cell lines. mdpi.com Compounds containing a bromine substituent and an azepine side-ring demonstrated superior antitumor activity against the HT-29 colon cancer cell line, with IC50 values of 4.55 µM and 4.01 µM. mdpi.com Further research into a separate series of pyrrolo[2,3-d]pyrimidine derivatives identified compounds 14a , 16b , and 18b as being highly active against the MCF7 breast cancer cell line, with IC50 values of 1.7, 5.7, and 3.4 μg/ml, respectively. researcher.life Compound 17 from the same series showed notable cytotoxic effects against HePG2 and PACA2 cells. researcher.life
In the context of bladder cancer, a series of 7H-pyrrolo-[2,3-d]pyrimidine derivatives were synthesized, leading to the identification of compound 13i as the most effective agent against human RT-112 bladder cancer cells. nih.gov This compound was found to strongly inhibit CK1δ. nih.gov Acyclic analogues of the pyrrolo[2,3-d]pyrimidine nucleoside antibiotics, such as toyocamycin (B1682990) and sangivamycin (B1680759), were also tested for cytotoxicity, though they generally showed only slight growth-inhibitory activity against L1210 murine leukemic cells. nih.gov
Beyond cancer cells, some derivatives have been assessed for their efficacy against bacterial strains. For instance, certain 6-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines displayed potent activity against Staphylococcus aureus. nih.gov
| Compound Series/Name | Cell Line | Cancer Type | Reported Activity (IC50) | Source |
|---|---|---|---|---|
| (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides (e.g., 5k) | Four cancer cell lines (including HepG2) | Various | 29 - 59 µM | nih.gov |
| Tricyclic pyrrolo[2,3-d]pyrimidine-imines | HT-29 | Colon Cancer | 4.01 µM | mdpi.com |
| Tricyclic pyrrolo[2,3-d]pyrimidine-imines | HT-29 | Colon Cancer | 4.55 µM | mdpi.com |
| Compound 14a | MCF7 | Breast Cancer | 1.7 µg/ml | researcher.life |
| Compound 16b | MCF7 | Breast Cancer | 5.7 µg/ml | researcher.life |
| Compound 18b | MCF7 | Breast Cancer | 3.4 µg/ml | researcher.life |
| Compound 17 | HePG2 | Liver Cancer | 8.7 µg/ml | researcher.life |
| Compound 17 | PACA2 | Pancreatic Cancer | 6.4 µg/ml | researcher.life |
| Compound 13i | RT-112 | Bladder Cancer | Most effective in series | nih.gov |
Evaluation of Cytotoxicity in Research Models (e.g., Artemia salina)
The brine shrimp (Artemia salina) lethality assay is a common preliminary research model to assess the general cytotoxicity of chemical compounds. Several studies have utilized this model to evaluate 7H-pyrrolo[2,3-d]pyrimidine derivatives.
Derivatives synthesized from 4-aminopyrrolo[2,3-d]pyrimidine and various substituted benzaldehydes were shown to have cytotoxic activity against Artemia salina, with reported LD50 values ranging from 2.178 to 8.439 x 10⁻⁴ M/mL. asianpubs.orgresearchgate.net Similarly, a series of diiodobenzaldehyde derivatives of 4-aminopyrrolo[2,3-d]pyrimidine exhibited LD50 values between 8.50 and 9.50 x 10⁻⁴ M/mL in the same assay. cosmosscholars.com Metal (II) complexes of a pyrimidine-based Schiff base ligand were also assessed, providing further insight into the cytotoxic properties of this class of compounds. bohrium.com
| Compound Series | Reported Activity (LD50) | Source |
|---|---|---|
| Substituted benzaldehyde (B42025) derivatives | 2.178 to 8.439 x 10⁻⁴ M/mL | asianpubs.orgresearchgate.net |
| Diiodobenzaldehyde derivatives (2a-c) | >8.50 to >9.50 x 10⁻⁴ M/mL | cosmosscholars.com |
| Metal (II) complexes (Zn, Cd, Hg) | Assessed for cytotoxic properties | bohrium.com |
Investigation of Antiviral and Antimicrobial Activities (In Vitro)
The structural similarity of 7H-pyrrolo[2,3-d]pyrimidines to purine nucleosides makes them prime candidates for investigation as antimicrobial and antiviral agents. ijsred.comresearchgate.net Naturally occurring examples like toyocamycin and sangivamycin have long been known to inhibit the growth of certain bacteria. ijsred.com
Antimicrobial Activity Synthetic derivatives have shown promising broad-spectrum antimicrobial activity. Studies have demonstrated the efficacy of various series against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.
For example, 6-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines, particularly those with bromo or iodo substitutions, were potent against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 8 mg/L. nih.gov This activity was enhanced four-fold when combined with an antimicrobial peptide. nih.gov Diiodobenzaldehyde derivatives also exhibited potent inhibitory effects against S. aureus, with inhibition zones ranging from 18.5 to 20.5 mm, which was more effective than the standard drug streptomycin. cosmosscholars.com These compounds were also active against Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. cosmosscholars.com
In terms of antifungal activity, certain derivatives were effective against Candida albicans, with some compounds showing more potent activity than the standard drug fluconazole. ijsred.comcosmosscholars.com Metal (II) complexes of a pyrrolo[2,3-d]pyrimidine Schiff base also demonstrated superior antibacterial and antifungal activities compared to the free ligand. bohrium.com
| Compound Series | Organism | Type | Reported Activity | Source |
|---|---|---|---|---|
| 6-Aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines | Staphylococcus aureus | Bacteria | MIC: 8 mg/L | nih.gov |
| Diiodobenzaldehyde derivatives | Staphylococcus aureus | Bacteria | Inhibition zone: 18.5-20.5 mm | cosmosscholars.com |
| Diiodobenzaldehyde derivatives | Bacillus subtilis | Bacteria | MIC: 12.5-22.5 mm | cosmosscholars.com |
| Diiodobenzaldehyde derivatives | Escherichia coli | Bacteria | MIC: 12.5-22.5 mm | cosmosscholars.com |
| Diiodobenzaldehyde derivatives | Pseudomonas aeruginosa | Bacteria | MIC: 12.5-22.5 mm | cosmosscholars.com |
| Various derivatives | Candida albicans | Fungus | More potent than fluconazole | ijsred.comcosmosscholars.com |
Antiviral Activity The investigation of 7H-pyrrolo[2,3-d]pyrimidine derivatives has yielded several compounds with significant antiviral properties. Acyclic nucleoside analogues have been a particular focus of this research.
In one study, a series of 7-[(2-hydroxyethoxy)methyl]pyrrolo[2,3-d]pyrimidine derivatives were tested against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1). nih.gov While most of the compounds were inactive, a thioamide derivative (11 ) was found to inhibit HCMV at non-cytotoxic concentrations. nih.gov A related study on other acyclic analogues also identified a carboxamide (7a ) and a thioamide (7c ) as being active against HCMV and HSV-1. nih.gov
More recently, the scaffold has been explored for activity against flaviviruses. A 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidine (compound 1 ) was identified as a Zika virus (ZIKV) inhibitor. mdpi.com Subsequent structure-activity relationship studies led to the discovery of analogues with excellent activity against both ZIKV and Dengue virus (DENV), highlighting the potential of this chemical class as broad-spectrum antiviral agents against flaviviruses. mdpi.com
Computational and Theoretical Investigations of 7h Pyrrolo 2,3 D Pyrimidin 5 Amine
Quantum Chemical Calculations (e.g., Electronic Structure, Reactivity)
Quantum chemical calculations are employed to investigate the electronic structure and reactivity of the 7H-pyrrolo[2,3-d]pyrimidine scaffold. The replacement of a nitrogen atom at the 7-position of purine (B94841) with a carbon atom makes the five-membered pyrrole (B145914) ring more electron-rich. researchgate.net This modification influences the molecule's ability to participate in hydrogen bonding and other non-covalent interactions, which are crucial for its binding to biological targets. researchgate.net Such calculations can predict regions of the molecule that are susceptible to electrophilic or nucleophilic attack, thereby informing synthetic strategies for creating derivatives.
Molecular Docking Studies with Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 7H-pyrrolo[2,3-d]pyrimidine derivatives, docking studies have been crucial in identifying and optimizing inhibitors for various protein kinases.
Molecular docking studies have been instrumental in understanding how 7H-pyrrolo[2,3-d]pyrimidine derivatives interact with the active sites of various protein kinases. These studies predict the binding poses of the ligands and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity.
For instance, in the context of p21-activated kinase 4 (PAK4), docking studies revealed that four different 7H-pyrrolo[2,3-d]pyrimidine inhibitors adopt similar binding postures. nih.gov They all form double hydrogen bonds with Leu398 and single hydrogen bonds with Glu396 and Asp444 in the PAK4 active site. nih.gov Specific inhibitors also formed additional hydrogen bonds with other residues like Glu329, Asp458, or Ala402, depending on their unique substitutions. nih.gov
Similarly, in studies targeting the G2019S mutant of Leucine-Rich Repeat Kinase 2 (LRRK2), a key player in Parkinson's disease, a docked inhibitor featuring a pyrimidin-2-amine moiety formed hydrogen bonds with the backbone nitrogen of Ala1950 and the carbonyl oxygen of Glu1948. nih.gov An additional hydrogen bond was observed between the amino group on the pyrimidine (B1678525) ring and the carbonyl oxygen of Ala1950. nih.gov
In the development of Focal Adhesion Kinase (FAK) inhibitors, molecular modeling based on a co-crystal structure of a 7H-pyrrolo[2,3-d]pyrimidine compound suggested that inhibitory activity could be enhanced by introducing functionalities that interact with key residues like K454, D564, R550, or E502. lookchem.com
Furthermore, in the design of inhibitors for Plasmodium falciparum Calcium-Dependent Protein Kinase 4 (PfCDPK4), docking studies showed that pyrrolo[2,3-d]pyrimidines could act as potential inhibitors, with some compounds displaying docking scores similar to known inhibitors. nih.gov Visual assessment of the docked poses confirmed the expected hydrogen-bonding interactions with key hinge region residues Tyr150 and Asp148. nih.gov
Molecular docking studies also provide an estimation of the binding affinity, often expressed as a docking score or binding free energy, which can be correlated with experimental inhibition constants like IC₅₀ values.
In the investigation of PAK4 inhibitors, the calculated binding affinities for four 7H-pyrrolo[2,3-d]pyrimidine derivatives were -36.784, -35.530, -35.530, and -34.694 kJ·mol⁻¹, respectively. nih.gov These values qualitatively aligned with their observed inhibitory capacities. nih.gov
For Bruton's tyrosine kinase (BTK) inhibitors, a series of 7H-pyrrolo[2,3-d]pyrimidine derivatives were designed and synthesized, leading to the identification of a compound with an IC₅₀ of 3.0 nM against the BTK enzyme. nih.gov
In the case of multi-targeted kinase inhibitors, a novel halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide compound, 5k, demonstrated significant inhibitory activity against EGFR, Her2, VEGFR2, and CDK2 enzymes, with IC₅₀ values ranging from 40 to 204 nM. nih.gov These findings highlight the potential of this scaffold in developing potent multi-targeted kinase inhibitors. nih.gov
| Target Protein | Compound/Derivative | Predicted Binding Affinity (kJ·mol⁻¹) | Experimental IC₅₀ |
| PAK4 | Inhibitor 5n | -36.784 | Strongest inhibition |
| PAK4 | Inhibitor 5h | -35.530 | - |
| PAK4 | Inhibitor 5g | -35.530 | - |
| PAK4 | Inhibitor 5e | -34.694 | Weakest inhibition |
| BTK | Compound 28a | - | 3.0 nM |
| EGFR | Compound 5k | - | 40-204 nM |
| Her2 | Compound 5k | - | 40-204 nM |
| VEGFR2 | Compound 5k | - | 40-204 nM |
| CDK2 | Compound 5k | - | 40-204 nM |
This table presents a selection of data from the text and is not exhaustive.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are used to study the dynamic behavior of ligand-protein complexes over time, providing a more realistic representation of the interactions compared to static docking models.
In a study of four 7H-pyrrolo[2,3-d]pyrimidine inhibitors of PAK4, MD simulations were performed to investigate their binding modes and inhibitory mechanisms. mdpi.com The simulations showed that the inhibitors had strong interactions with the hinge region, β-sheets, and charged residues around the 4-substituent. mdpi.com The root-mean-square deviation (RMSD) of all systems reached equilibrium after 50 ns, with mean values for the four complexes ranging from 0.139 to 0.181 nm, indicating stability. mdpi.com The solvent-accessible surface area (SASA) values were also calculated, with mean values between 145.0 and 147.5 nm². mdpi.com These simulations provided a deeper understanding of the factors contributing to the differential inhibitory capacities of the compounds. nih.govmdpi.com
Pharmacophore Modeling and Virtual Screening for Novel Analogs
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a particular biological effect. This model can then be used to search large chemical databases (virtual screening) for new molecules that fit the pharmacophore and are therefore likely to be active.
This approach has been applied to the pyrido[2,3-d]pyrimidine (B1209978) scaffold, a close analog of pyrrolo[2,3-d]pyrimidine, to design novel inhibitors of human thymidylate synthase. nih.gov Through virtual screening and subsequent pharmacophore mapping, a library of 42 molecules was designed. nih.gov This highlights the utility of these methods in discovering new chemical entities based on a known active scaffold. The pyrrolo[2,3-d]pyrimidine scaffold itself is recognized as a key structural element in many potent inhibitors, making it a valuable starting point for such computational drug design efforts. nih.gov
Cheminformatics and Data Mining Approaches for Pyrrolo[2,3-d]pyrimidine Scaffolds
Cheminformatics and data mining techniques are employed to analyze large datasets of chemical compounds and their biological activities to identify structure-activity relationships (SAR) and guide the design of new molecules. The pyrrolo[2,3-d]pyrimidine scaffold is considered a "privileged structure" in drug design due to its frequent appearance in clinically successful drugs with diverse pharmacological effects, including antitumor, antiviral, and anti-inflammatory activities. nih.gov
A review of synthetic pyrrolo[2,3-d]pyrimidine compounds from 2017 to 2021 highlights the broad range of biological targets and diseases addressed by this scaffold. nih.gov Data mining of such information can reveal trends in substituent patterns and their influence on activity and selectivity, providing valuable insights for future drug discovery efforts based on the 7H-pyrrolo[2,3-d]pyrimidine core. For example, a study on PAK4 inhibitors demonstrated that differences in substituents on the pyrrolo[2,3-d]pyrimidine nucleus could lead to a 1000-fold or more difference in inhibitory capacity. mdpi.com
Applications of 7h Pyrrolo 2,3 D Pyrimidin 5 Amine As a Chemical Biology Tool and Precursor
Utilization as a Building Block in Combinatorial Chemistry Libraries
The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone in the construction of combinatorial chemistry libraries, primarily aimed at the discovery of novel kinase inhibitors. nih.govnih.govnih.gov The structural motif of this heterocyclic system mimics the purine (B94841) core of ATP, the ubiquitous phosphate (B84403) donor in kinase-catalyzed reactions. This inherent characteristic makes it an ideal template for designing competitive inhibitors that target the ATP-binding site of various kinases. google.com
The synthesis of these libraries often starts from a common precursor, such as 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, which can be readily diversified at multiple positions. nih.govgoogle.com For instance, the 4-position is amenable to nucleophilic substitution with a variety of amines, while the 5- and 6-positions of the pyrrole (B145914) ring can be functionalized through different chemical transformations. This modular approach allows for the rapid generation of a large number of structurally diverse compounds.
A common strategy involves the coupling of the 7H-pyrrolo[2,3-d]pyrimidine core with various substituted piperidines, anilines, and other cyclic amines to explore the chemical space around the kinase active site. google.comosti.gov The resulting libraries of compounds are then screened against panels of kinases to identify potent and selective inhibitors. This high-throughput approach has been instrumental in the discovery of lead compounds for various therapeutic areas, including oncology and immunology. nih.govgoogle.com
Table 1: Examples of 7H-pyrrolo[2,3-d]pyrimidine Derivatives in Combinatorial Libraries
| Precursor Compound | Reaction Type | Diversification Points | Target Class |
| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | Nucleophilic Aromatic Substitution | C4-position with various amines | Kinases |
| 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine | Suzuki-Miyaura Coupling | C5-position with boronic acids | Kinases nih.gov |
| 4,6-Diaminopyrimidine-2-thiol | Multi-step synthesis | N7 and C5 positions | Kinases nih.gov |
Incorporation into Bioactive Peptides and Macrocycles
The 7H-pyrrolo[2,3-d]pyrimidine nucleus can be integrated into larger molecular architectures, including peptidomimetics and macrocycles, to generate compounds with enhanced biological activity and specificity. By serving as a rigid scaffold, it can orient appended functional groups in a defined three-dimensional space, facilitating interactions with biological targets.
The synthesis of such complex molecules often involves the initial functionalization of the 7H-pyrrolo[2,3-d]pyrimidine core, followed by coupling with peptide fragments or macrocyclization reactions. For example, derivatives of 7H-pyrrolo[2,3-d]pyrimidine have been incorporated into structures that exhibit potent inhibitory activity against various enzymes.
While direct incorporation into naturally occurring peptides is less common, the use of the pyrrolopyrimidine scaffold as a dipeptide isostere or as a core for macrocyclic inhibitors is a recognized strategy in medicinal chemistry. These larger molecules can exhibit improved pharmacokinetic properties and target engagement compared to their smaller heterocyclic counterparts. Research has demonstrated the synthesis of tricyclic pyrrolo[2,3-d]pyrimidine derivatives, which can be considered a form of macrocyclization, leading to compounds with significant antitumor activity. mdpi.com
Table 2: Bioactive Molecules Incorporating the 7H-pyrrolo[2,3-d]pyrimidine Scaffold
| Compound Class | Synthetic Strategy | Biological Target |
| Tricyclic Pyrrolo[2,3-d]pyrimidines | Carbonyl-amine condensation and C-C bond formation | DDR2 Receptor mdpi.com |
| Pyrrolopyrimidine-imines | Tf2O/2-methoxypyridine-mediated carbonyl-amine condensation | Antitumor activity mdpi.com |
Design of Fluorescent Probes and Chemical Sensors
The inherent fluorescence of some 7H-pyrrolo[2,3-d]pyrimidine derivatives makes them attractive candidates for the development of fluorescent probes and chemical sensors. tandfonline.com The photophysical properties of these compounds can be modulated by substitution on the heterocyclic core, allowing for the design of "turn-on" or ratiometric probes that signal the presence of specific analytes.
The design of such probes often involves the conjugation of the pyrrolopyrimidine fluorophore to a recognition moiety that selectively interacts with the target molecule or ion. This interaction can induce a change in the electronic structure of the fluorophore, leading to a detectable change in its fluorescence emission. For example, a probe could be designed where the fluorescence is initially quenched, and upon binding to a target, the quenching is relieved, resulting in a "turn-on" fluorescent signal.
While specific examples of fluorescent probes based directly on 7H-pyrrolo[2,3-d]pyrimidin-5-amine are not extensively documented in the provided search results, the general principles of probe design and the known fluorescence of related pyrrolopyrimidine compounds suggest a strong potential for this application. The development of such probes could enable the visualization and quantification of important biological species in living cells and tissues. A modular design approach, such as the Ugi four-component reaction, has been shown to be effective in creating libraries of functional fluorophores from various scaffolds, a strategy that could be applied to the 7H-pyrrolo[2,3-d]pyrimidine core. biorxiv.org
Development of Novel Research Reagents and Catalysts
The 7H-pyrrolo[2,3-d]pyrimidine framework serves as a versatile precursor for the development of novel research reagents, particularly inhibitors of specific enzymes that are used to probe biological pathways. nih.govnih.gov The ability to systematically modify the scaffold allows for the generation of highly potent and selective inhibitors for a wide range of protein kinases. These inhibitors are invaluable tools for dissecting the roles of individual kinases in cellular processes.
Furthermore, derivatives of 7H-pyrrolo[2,3-d]pyrimidine have been explored for their potential in catalysis. A patent describes the use of asymmetric hydrogenation with specific catalysts to produce enantiomerically enriched piperidine (B6355638) derivatives that are key intermediates in the synthesis of a potent Janus Kinase (JAK) inhibitor based on the pyrrolopyrimidine scaffold. google.com This highlights the role of the pyrrolopyrimidine structure in guiding the development of catalytic processes for the synthesis of complex, biologically active molecules.
The development of new synthetic methodologies, such as copper-catalyzed coupling reactions, further expands the toolkit for creating novel pyrrolopyrimidine-based reagents and catalysts with tailored properties. tandfonline.com These advancements facilitate the efficient and environmentally friendly synthesis of these important compounds.
Future Directions and Emerging Research Avenues for 7h Pyrrolo 2,3 D Pyrimidin 5 Amine
Exploration of Novel and Sustainable Synthetic Pathways
The future of synthesizing 7H-pyrrolo[2,3-d]pyrimidine derivatives is increasingly focused on green and sustainable chemistry. researchgate.net The goal is to develop methods that are not only efficient and high-yielding but also environmentally benign. researchgate.net Key areas of exploration include:
Microwave-Assisted and Ultrasound-Induced Synthesis: These techniques can significantly accelerate reaction rates, leading to higher yields and cleaner reaction profiles compared to conventional heating methods. researchgate.net
Catalyst-Free and Solvent-Free Reactions: Researchers are exploring protocols that eliminate the need for catalysts and hazardous organic solvents. researchgate.net For instance, visible light irradiation is being used as a green promoter for one-pot synthesis of related pyrimidine (B1678525) scaffolds at room temperature. researchgate.net
Flow Chemistry: Continuous flow synthesis offers advantages in safety, scalability, and process control for producing pyrrolo[2,3-d]pyrimidine intermediates and final products.
Atom Economy: Synthetic strategies are being designed to maximize the incorporation of all starting materials into the final product, thereby minimizing waste. researchgate.net This includes one-pot, multi-component reactions that build molecular complexity in a single step.
These sustainable approaches aim to reduce the environmental footprint of drug synthesis while making the production of these valuable compounds more cost-effective and efficient. researchgate.net
Advanced SAR and Multi-Target Profiling for Enhanced Selectivity
While Structure-Activity Relationship (SAR) studies have been crucial in optimizing the potency of pyrrolo[2,3-d]pyrimidine derivatives, future research is moving towards more sophisticated analyses to enhance selectivity and understand polypharmacology.
Multi-Target Kinase Inhibition: Many cancers and complex diseases involve multiple signaling pathways. Researchers are intentionally designing derivatives to inhibit several key kinases simultaneously. For example, a series of halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides were developed as multi-targeted kinase inhibitors, with compound 5k showing potent activity against EGFR, Her2, VEGFR2, and CDK2. nih.gov This approach can lead to more effective therapies that are less susceptible to resistance.
Kinome-Wide Selectivity Profiling: Instead of testing against a single target, new analogs are being screened against large panels of kinases to build a comprehensive selectivity profile. This helps in identifying potential off-target effects early in the discovery process and can reveal unexpected therapeutic opportunities. For instance, optimization of a pyrrolo[2,3-d]pyrimidine core led to a compound with potent RET kinase inhibition and minimal risk of KDR inhibition, a common off-target. nih.gov
Structure-Based Design for Selectivity: High-resolution crystal structures of inhibitors bound to their targets are enabling the rational design of modifications that enhance selectivity. By exploiting subtle differences in the ATP-binding sites of various kinases, chemists can fine-tune the scaffold to favor one target over another. ntnu.no A study on LRRK2 inhibitors used a crystallographic surrogate to guide the design of potent and selective compounds. acs.org
Table 1: Example of Multi-Target Profiling for Pyrrolo[2,3-d]pyrimidine Analog 5k
| Target Kinase | IC₅₀ (nM) | Reference Compound (Sunitinib) IC₅₀ (nM) |
|---|---|---|
| EGFR | 40 | - |
| Her2 | 115 | - |
| VEGFR2 | 204 | 261 |
| CDK2 | 110 | - |
This table is based on data for compound 5k, a multi-targeted kinase inhibitor. nih.gov
Integration of Artificial Intelligence and Machine Learning in Rational Design of Analogs
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the design of novel 7H-pyrrolo[2,3-d]pyrimidin-5-amine analogs. These computational tools can analyze vast datasets of chemical structures and biological activities to accelerate the drug discovery process.
Predictive Modeling: AI algorithms can be trained to predict the biological activity, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates.
De Novo Design: Generative AI models can design entirely new molecules based on the pyrrolo[2,3-d]pyrimidine scaffold, optimized for specific properties like high potency and selectivity against a desired target.
Virtual Screening: ML models can rapidly screen massive virtual libraries of compounds to identify those most likely to bind to a specific biological target, significantly reducing the time and cost associated with traditional high-throughput screening.
SAR Exploration: AI can help decipher complex SAR patterns that may not be obvious to human researchers, guiding more effective structural modifications. For example, Gini coefficient analysis of historical kinase data helped identify the pyrrolo[2,3-d]pyrimidine scaffold as a promising starting point for developing RET kinase inhibitors. nih.gov
Potential Roles in Emerging Therapeutic Modalities (e.g., PROTACs, ADCs as linkers/cores)
The versatility of the 7H-pyrrolo[2,3-d]pyrimidine scaffold makes it an attractive component for next-generation therapeutic modalities beyond small molecule inhibitors.
PROTACs (Proteolysis-Targeting Chimeras): PROTACs are bifunctional molecules that induce the degradation of a target protein. The pyrrolo[2,3-d]pyrimidine core can serve as a potent ligand that binds to the target protein of interest (e.g., a specific kinase). This ligand would then be connected via a linker to another ligand that recruits an E3 ubiquitin ligase, leading to the destruction of the target protein.
ADCs (Antibody-Drug Conjugates): In ADCs, a highly potent cytotoxic agent is linked to an antibody that targets a specific antigen on cancer cells. The pyrrolo[2,3-d]pyrimidine structure could be incorporated as part of the stable linker connecting the antibody to the payload, or the scaffold itself could be part of the cytotoxic payload, leveraging its proven anti-proliferative properties.
Table 2: Conceptual Structure of a PROTAC Utilizing the Pyrrolo[2,3-d]pyrimidine Scaffold
| Component | Function | Example Moiety |
|---|---|---|
| Target-Binding Ligand | Binds to the protein of interest (e.g., BTK, JAK) | This compound derivative |
| Linker | Connects the two active ends of the PROTAC | Polyethylene glycol (PEG), aliphatic chains |
| E3 Ligase Ligand | Binds to an E3 ligase (e.g., Cereblon, VHL) | Thalidomide analog, VHL ligand |
This table illustrates the modular design of a hypothetical PROTAC molecule.
Interdisciplinary Research for Broadening Scientific Utility
The application of this compound and its derivatives is expanding beyond traditional medicinal chemistry into broader interdisciplinary fields.
Chemical Biology: Derivatives are being developed as chemical probes to study complex biological systems. nih.gov By attaching fluorescent tags or biotin (B1667282) handles, these molecules can be used to visualize the localization of target proteins within cells, identify binding partners, and elucidate signaling pathways.
Diagnostics: The high affinity and selectivity of certain pyrrolo[2,3-d]pyrimidine analogs for specific kinases make them potential candidates for the development of diagnostic imaging agents, such as in Positron Emission Tomography (PET), to detect tumors that overexpress a particular target.
Materials Science: The unique heterocyclic structure and potential for self-assembly of pyrrolo[2,3-d]pyrimidine derivatives could be explored for applications in the development of novel biomaterials or electronic materials.
This cross-disciplinary research will not only uncover new therapeutic applications but also provide powerful tools to deepen our fundamental understanding of biology and disease.
Q & A
Q. How can researchers confirm the structural identity of 7H-pyrrolo[2,3-d]pyrimidin-5-amine derivatives?
To validate structural identity, use a combination of 1H NMR , 13C NMR , and High-Resolution Mass Spectrometry (HRMS) . For example, 1H NMR can resolve hydrogen environments (e.g., aromatic protons at δ 7.5–8.5 ppm and NH2 groups at δ 5.5–6.5 ppm), while 13C NMR confirms carbon frameworks (e.g., pyrimidine carbons at 150–160 ppm). HRMS with electrospray ionization (ESI) provides exact mass matching (±5 ppm deviation) to theoretical values. For crystalline derivatives, X-ray crystallography is recommended for absolute confirmation .
Q. What are the recommended synthetic routes for preparing this compound core structures?
A common approach involves cyclocondensation reactions starting from substituted pyrimidine or pyrrole precursors. For example:
- React 4-chloro-pyrrolo[2,3-d]pyrimidine with ammonia under high pressure to introduce the amine group at the 5-position.
- Optimize yields (>70%) using Pd-catalyzed cross-coupling for aryl substitutions (e.g., phenyl or benzyl groups) at the 6-position.
Purification is typically achieved via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization .
Q. What solvents and storage conditions are optimal for maintaining the stability of this compound in experimental settings?
Q. How should initial biological activity screening be designed for pyrrolo[2,3-d]pyrimidine analogs?
Use kinase inhibition assays (e.g., FAK or JAK1/2) with recombinant enzymes. For example:
- Incubate compounds (1–10 µM) with kinase, ATP, and a fluorescent substrate.
- Measure IC50 values using fluorescence polarization or ADP-Glo™ assays.
Prioritize compounds with <100 nM IC50 and >10-fold selectivity over off-target kinases .
Advanced Research Questions
Q. How can structural modifications at the C4 position enhance JAK1 selectivity in pyrrolo[2,3-d]pyrimidine-based inhibitors?
Introducing spirocyclic groups (e.g., 5-azaspiro[2.4]heptan-7-amine) at C4 improves JAK1 selectivity by:
Q. What strategies resolve contradictory SAR data in FAK inhibitor development using pyrrolo[2,3-d]pyrimidine scaffolds?
Address discrepancies by:
- Performing orthogonal assays (e.g., cellular FAK autophosphorylation vs. biochemical kinase assays).
- Analyzing substituent effects via crystallographic studies (e.g., Wang et al.’s work on hinge-binding motifs).
- Using statistical tools like multivariate analysis to deconvolute electronic (Hammett σ) and steric (Taft Es) parameters .
Q. How does cocrystallization with 3,5-dimethylpyrazole improve the purification of 7H-pyrrolo[2,3-d]pyrimidine derivatives?
Cocrystallization enhances purity by:
- Forming hydrogen bonds between the pyrazole’s NH and the pyrimidine’s N3 atom.
- Reducing solubility of the cocrystal in non-polar solvents (e.g., hexane), enabling selective filtration.
This method achieves >99% purity (HPLC) for intermediates like 3-[(3S,4R)-3-methyl-6-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,6-diazaspiro[3.4]octan-1-yl]-3-oxopropanenitrile .
Q. What in vivo models are appropriate for evaluating the efficacy of pyrrolo[2,3-d]pyrimidine kinase inhibitors?
- Collagen-Induced Arthritis (CIA) : Assess JAK1 inhibitors by measuring paw swelling and cytokine levels (IL-6, TNF-α) in mice.
- Adjuvant-Induced Arthritis (AIA) : Monitor joint histopathology and bone erosion via µCT imaging.
Dose compounds orally (10–30 mg/kg/day) and compare efficacy to clinical benchmarks (e.g., tofacitinib) .
Q. How does X-ray crystallography inform the optimization of pyrrolo[2,3-d]pyrimidine-based kinase inhibitors?
Co-crystallizing inhibitors with target kinases (e.g., PERK or JAK1) reveals critical interactions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
